Einecs 278-752-6

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU before 1981. EINECS 278-752-6 is a specific entry in this inventory, representing a commercially significant compound. Key properties of such compounds—such as molecular weight, solubility, and toxicity—are critical for regulatory compliance and safety assessments .

Properties

CAS No. |

77698-96-5 |

|---|---|

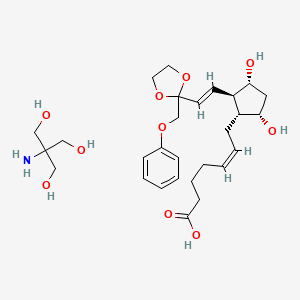

Molecular Formula |

C28H43NO10 |

Molecular Weight |

553.6 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C24H32O7.C4H11NO3/c25-21-16-22(26)20(19(21)10-6-1-2-7-11-23(27)28)12-13-24(30-14-15-31-24)17-29-18-8-4-3-5-9-18;5-4(1-6,2-7)3-8/h1,3-6,8-9,12-13,19-22,25-26H,2,7,10-11,14-17H2,(H,27,28);6-8H,1-3,5H2/b6-1-,13-12+;/t19-,20-,21+,22-;/m1./s1 |

InChI Key |

RRQXRDGMMDFCRO-RZCYEVPXSA-N |

SMILES |

C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O.C(C(CO)(CO)N)O |

Isomeric SMILES |

C1COC(O1)(COC2=CC=CC=C2)/C=C/[C@H]3[C@@H](C[C@@H]([C@@H]3C/C=C\CCCC(=O)O)O)O.C(C(CO)(CO)N)O |

Canonical SMILES |

C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O.C(C(CO)(CO)N)O |

Other CAS No. |

77698-96-5 |

Pictograms |

Health Hazard |

Synonyms |

15-deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranorprostaglandin F2alpha tris(hydroxymethyl)methylamine salt ZK 71677 ZK-71677 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methodology for Comparative Analysis

Similarity assessments between EINECS compounds and analogs rely on computational tools like the Tanimoto index applied to PubChem 2D fingerprints, where compounds with ≥70% similarity are considered structural analogs . This approach enables read-across structure-activity relationships (RASAR), allowing extrapolation of toxicological data from a small labeled dataset (e.g., REACH Annex VI chemicals) to a broader unlabeled set (e.g., 33,000 EINECS compounds) .

Coverage of Chemical Space

This "network effect" highlights the efficiency of RASAR models in predicting properties like bioavailability and toxicity for uncharacterized compounds .

Physicochemical Property Comparison

The ERGO project compared 28 reference substances with 56,703 EINECS compounds, demonstrating that ERGO substances cover a significant portion of the EINECS domain in bioavailability-related properties (e.g., logP, solubility). Compounds with properties outside reasonable ranges are clustered at the edges of chemical space, aiding visual comparisons .

Data Table: Hypothetical Similar Compounds to EINECS 278-752-6

The table below synthesizes data from analogous compounds in the evidence to illustrate a comparative framework:

Notes:

- Similarity Score : Calculated via Tanimoto index on 2D fingerprints .

- Key Properties : Derived from experimental or computational models (e.g., EPISuite, ADMET predictors).

Research Findings and Implications

- Efficiency of RASAR Models : A labeled set of 1,387 chemicals can predict properties for 33,000 EINECS compounds, reducing reliance on costly experimental data .

Q & A

Q. How can researchers conduct a rigorous literature review to identify gaps in studies on Einecs 278-752-6?

- Methodological Answer : Use Boolean operators (e.g., "Einecs 278-752-6 AND synthesis NOT industrial") in databases like SciFinder or Reaxys. Screen results for methodological rigor using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Annotate conflicting findings in a summary table for further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.